3-(5-{[(4-chlorophenyl)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
This compound is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The molecular formula of this compound is C19H15ClN2O5, with an average mass of 386.786 Da and a monoisotopic mass of 386.066956 Da .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid . This one-pot reaction provides a simple method for the preparation of indole derivatives with potential synthetic and pharmacological interest .Molecular Structure Analysis
The molecular structure of this compound includes a 2H-isoindol-2-yl group, which is part of the larger indole group. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .Chemical Reactions Analysis
Indole derivatives are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This makes them versatile in chemical reactions and useful in the synthesis of a variety of biologically active compounds .Physical and Chemical Properties Analysis
The compound has a molecular formula of C19H15ClN2O5, an average mass of 386.786 Da, and a monoisotopic mass of 386.066956 Da . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the retrieved papers.Mechanism of Action
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The design of effective indole-based drugs with a beneficial role in fighting diseases is an active area of research . Future work could involve synthesizing various scaffolds of indole for screening different pharmacological activities .
Properties
IUPAC Name |
3-[5-[[2-(4-chlorophenyl)acetyl]amino]-1,3-dioxoisoindol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-12-3-1-11(2-4-12)9-16(23)21-13-5-6-14-15(10-13)19(27)22(18(14)26)8-7-17(24)25/h1-6,10H,7-9H2,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZKXWHZLKHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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